molecular formula C24H17NO3 B14664025 1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one CAS No. 40576-49-6

1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one

Cat. No.: B14664025
CAS No.: 40576-49-6
M. Wt: 367.4 g/mol
InChI Key: PXGXLJFCFPNPKN-UHFFFAOYSA-N
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Description

1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is a complex organic compound characterized by its unique spiro structure, which involves a fusion of an indole and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with 2,6-diphenyl-4H-pyran-4-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Formation of 1-oxo-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one.

    Reduction: Formation of 1-hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole and pyran rings can participate in π-π stacking interactions, which are crucial in binding to proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one: A reduced form of the original compound.

    2’,6’-Diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Lacks the hydroxyl group, affecting its reactivity and binding properties.

    1-Methoxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior.

Uniqueness

1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is unique due to its specific combination of functional groups and spiro structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

40576-49-6

Molecular Formula

C24H17NO3

Molecular Weight

367.4 g/mol

IUPAC Name

1-hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3-one

InChI

InChI=1S/C24H17NO3/c26-23-19-13-7-8-14-20(19)25(27)24(23)15-21(17-9-3-1-4-10-17)28-22(16-24)18-11-5-2-6-12-18/h1-16,27H

InChI Key

PXGXLJFCFPNPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3(C=C(O2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5N3O

Origin of Product

United States

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